

## Gea 857: An Obscure Neuromodulator with Limited Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Gea 857  |           |
| Cat. No.:            | B1671417 | Get Quote |

**Gea 857** is a small molecule, identified as a putative blocker of potassium conductance and a low-affinity uncompetitive antagonist of the NMDA receptor. Despite its potential to modulate key neurological pathways, research into this compound appears to be limited, with primary investigations dating back to the early 1990s. This technical overview synthesizes the sparse available data on **Gea 857**, detailing its known pharmacological effects and the experimental context in which it was studied. Due to the limited body of research, a comprehensive history of its discovery and a full profile of its activity remain elusive.

## **Chemical and Physical Properties**

Based on available information, the fundamental properties of Gea 857 are summarized below.

| Property          | Value                                                          |
|-------------------|----------------------------------------------------------------|
| Molecular Formula | C15H22CINO2                                                    |
| CAS Number        | 120493-42-7                                                    |
| Description       | A structural analogue of the 5-HT uptake blocker, alaproclate. |

## **Known Pharmacological Effects**

The scientific literature, primarily from two key studies, attributes two main pharmacological actions to **Gea 857**: the blockade of potassium channels and the antagonism of NMDA



receptors.

### **Blockade of Ca2+-dependent K+ Channels**

In a 1992 study, **Gea 857** was investigated for its effects on responses induced by muscarinic agonists in male rats. The study found that **Gea 857** significantly enhanced tremor induced by cholinergic stimulants like oxotremorine and physostigmine. This effect was dose-dependent and could be blocked by atropine. The researchers proposed that this potentiation of muscarinic responses was due to the blockade of certain membranal Ca2+-dependent K+ channels, which in turn would prolong muscarinic cholinergic actions.[1]

### **Uncompetitive Antagonism of NMDA Receptors**

A subsequent study in 1997 explored the impact of **Gea 857** on the NMDA receptor-mediated increase of cyclic GMP (cGMP) in the rat cerebellum. The research demonstrated that **Gea 857** could block the harmaline- and NMDA-induced elevation of cerebellar cGMP levels. This finding suggested that **Gea 857** acts as a low-affinity uncompetitive antagonist at the NMDA receptor complex. The compound, however, did not produce behavioral effects typical of other uncompetitive NMDA receptor antagonists, except for a slight increase in motor activity.[2]

## **Experimental Protocols**

The following are summaries of the experimental methodologies described in the key studies investigating **Gea 857**.

# Muscarinic Agonist-Induced Tremor and Salivation in Rats

- Animal Model: Male rats were used in these experiments.
- Substances Administered:
  - Muscarinic agonists (oxotremorine, arecoline)
  - Acetylcholinesterase inhibitors (physostigmine, THA)
  - Gea 857 (at doses ranging from 5-20 mg/kg)



- Atropine (1 mg/kg intraperitoneally)
- Procedure: Submaximal doses of the cholinergic stimulants were administered to induce tremor and salivation. Gea 857 was co-administered to observe its modulatory effects.
  Tremor and salivation responses were then quantified.
- Key Findings: Gea 857 produced a dose-dependent enhancement of tremor but did not consistently affect salivation. The potentiation of tremor was blocked by atropine.[1]

# NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum

- Animal Model: In vivo experiments were conducted in rats.
- Substances Administered:
  - N-methyl-D-aspartate (NMDA) or harmaline to stimulate NMDA receptors.
  - Gea 857
  - Alaproclate
- Procedure: The levels of cGMP in the rat cerebellum were measured following the administration of NMDA or harmaline, with and without the presence of Gea 857.
- Key Findings: Gea 857 was found to antagonize the increase in cerebellar cGMP levels induced by NMDA receptor stimulation.[2]

## **Putative Signaling Pathways**

Based on the limited experimental evidence, two distinct signaling pathways can be proposed for the action of **Gea 857**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GEA 857, a putative blocker of potassium conductance, enhances muscarinic agonistevoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gea 857: An Obscure Neuromodulator with Limited Scientific Exploration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671417#investigating-the-discovery-and-history-of-gea-857]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com